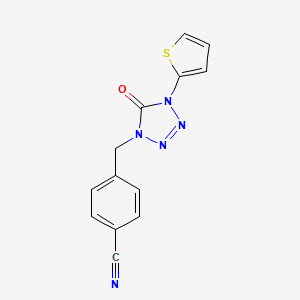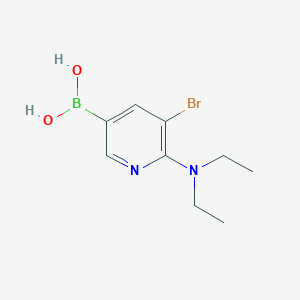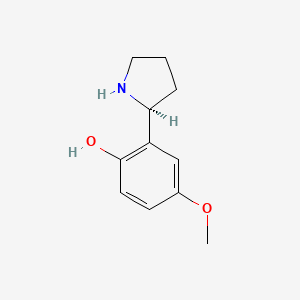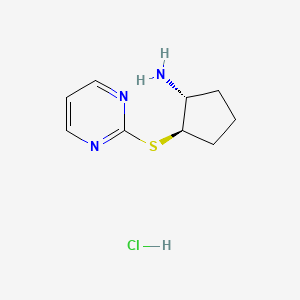
6-(tert-Butyl)-4-chloro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-4-chloro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. The presence of the tert-butyl and chloro substituents on the pyranone ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-chloro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-oxobutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst can lead to the formation of the desired pyranone compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-4-chloro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-(tert-Butyl)-4-chloro-2H-pyran-2-ol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 6-(tert-Butyl)-4-chloro-2H-pyran-2-ol.
Substitution: Formation of various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butyl)-4-chloro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4-chloro-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers and as an antioxidant.
Uniqueness
6-(tert-Butyl)-4-chloro-2H-pyran-2-one is unique due to the combination of the pyranone ring with tert-butyl and chloro substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
6-tert-butyl-4-chloropyran-2-one |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,3)7-4-6(10)5-8(11)12-7/h4-5H,1-3H3 |
InChI Key |
CDFZDHZBXBYISU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)

![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)



